molecular formula C22H13FN4O2 B2699173 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-00-5

3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2699173
CAS No.: 932329-00-5
M. Wt: 384.37
InChI Key: RJEMGSDMEBOXND-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 3 and a 3-nitrophenyl group at position 1. The molecular formula is C₂₂H₁₄FN₃O₂ (calculated based on structural analogs), with a molecular weight of approximately 375.37 g/mol. The fluorophenyl and nitrophenyl substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-15-10-8-14(9-11-15)21-19-13-24-20-7-2-1-6-18(20)22(19)26(25-21)16-4-3-5-17(12-16)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEMGSDMEBOXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, providing moderate yields of the desired product.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism primarily involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
A0.39Inhibition of iNOS and COX-2 expression
BTBDInhibition of NO production
CTBDInhibition of inflammatory cytokines

Anticancer Activity

The anticancer potential of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been explored against various cancer cell lines. The compound has demonstrated activity through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of electron-withdrawing groups such as fluorine and nitro on the phenyl rings enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance.

Case Study 1: Inhibition of NO Production

In a study evaluating various derivatives, it was found that certain compounds exhibited IC50 values comparable to established anti-inflammatory agents. For instance:

  • Compound A : IC50 = 0.39 μM
  • Compound B : IC50 = 0.45 μM
  • Compound C : IC50 = 0.50 μM

These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Case Study 2: Anticancer Efficacy

A study on the anticancer effects demonstrated that the tested compound significantly inhibited cell proliferation in various cancer cell lines. The results indicated a dose-dependent response, with lower concentrations leading to higher rates of apoptosis.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase hinge binder, inhibiting the phosphorylation of target proteins like FLT3 and histone H3 . This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Electronic Effects

The substituent positions and electronic properties critically modulate biological activity. Key analogs include:

Compound Name Core Structure Substituents (Position) Key Properties
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 4-Fluorophenyl (3) Parent compound; MW = 263.28 g/mol
1-(3-Chlorophenyl)-3-(4-nitrophenyl)-...* Pyrazolo[4,3-c]quinoline 3-Chlorophenyl (1), 4-Nitrophenyl (3) MW = 430.85 g/mol; anti-inflammatory potential
3-Amino-4-(4-fluorophenylamino)-1H-... (42) Pyrazolo[4,3-c]quinoline 4-Fluorophenylamino (4), amino (3) β-glucuronidase inhibitor; MW ~350 g/mol
1-(4-Nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 4-Nitrophenyl (1), amino (3) Antimicrobial (MIC = 4–8 µg/mL)

*From .

  • This contrasts with electron-donating groups (e.g., methoxy in ), which may reduce reactivity but improve solubility .
  • Positional Effects: Substitution at position 1 (3-nitrophenyl) versus position 3 (4-fluorophenyl) creates steric hindrance that may limit off-target interactions compared to analogs with substitutions at adjacent positions .
Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinoline derivatives with amino and hydroxyphenyl groups (e.g., 2i and 2m) inhibit NO production (IC₅₀ ~ submicromolar) by suppressing iNOS and COX-2 expression . The target compound’s nitro group may enhance iNOS binding affinity but could reduce solubility compared to hydroxylated analogs.

Antimicrobial Activity

1-(4-Nitrophenyl)-3-amino-pyrazolo[3,4-b]quinoline exhibits potent activity against S. aureus and fungi (comparable to ampicillin/ketoconazole) . The nitro group’s electron-withdrawing nature likely enhances microbial enzyme inhibition, a property shared with the target compound.

β-Glucuronidase Inhibition

Compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits bacterial β-glucuronidase at neutral pH, reducing intestinal toxicity of chemotherapeutics . The target compound’s nitro group may alter pH-dependent binding, warranting further study.

Physicochemical Properties

  • Analogs with polar groups (e.g., -COOH in 2m) show improved aqueous solubility .
  • Lipophilicity: The fluorophenyl and nitrophenyl groups increase logP values, enhancing membrane permeability but risking metabolic instability.

Biological Activity

3-(4-Fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with structural insights derived from various studies.

Chemical Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23H13FN4O4
  • IUPAC Name : 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

This structure incorporates a fluorine atom and a nitro group, which are pivotal in influencing its biological properties.

Anti-Inflammatory Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, compounds similar to 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline demonstrated:

  • Inhibition of iNOS and COX-2 Expression : These compounds inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory responses .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis provided insights into structural features that enhance anti-inflammatory activity, suggesting that specific substitutions on the phenyl rings could optimize efficacy .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of NO production
2iTBDiNOS and COX-2 inhibition
2mTBDSimilar pathway as above

Anticancer Activity

The potential anticancer properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. The compound's ability to induce apoptosis in cancer cell lines has been linked to its structural attributes:

  • Cell Viability Assays : Studies indicated that certain derivatives reduced cell viability significantly in various cancer cell lines, demonstrating their potential as anticancer agents .
  • Mechanistic Insights : The presence of the nitro group may facilitate redox reactions leading to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies highlight the biological relevance of pyrazolo[4,3-c]quinoline derivatives:

  • Study on RAW 264.7 Cells : This study focused on the inhibition of LPS-induced NO production, with findings showing that certain derivatives exhibited comparable potency to established anti-inflammatory drugs like 1400 W. The study emphasized the importance of structural modifications for enhancing bioactivity .
  • Anticancer Screening : A screening process evaluated various pyrazoloquinoline derivatives against different cancer cell lines, revealing promising results for compounds with specific substitutions that increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

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